Cyclopenta-2,4-dien-1-yl(diphenyl)phosphan;Eisen
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron is an organometallic compound known for its unique structure and versatile applications. This compound features a cyclopentadienyl ring bonded to a diphenylphosphane group, with an iron atom sandwiched between two cyclopentadienyl rings. This structure is reminiscent of ferrocene, a well-known organometallic compound, but with distinct properties due to the presence of the diphenylphosphane group.
Wissenschaftliche Forschungsanwendungen
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron has a wide range of applications in scientific research:
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron typically involves the reaction of cyclopentadienyl anion with diphenylphosphane in the presence of an iron source. One common method is to react cyclopentadienyl sodium with diphenylphosphane chloride in a solvent such as tetrahydrofuran (THF), followed by the addition of an iron(II) salt like iron(II) chloride. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but with enhanced purification techniques to ensure the final product’s purity. Techniques such as column chromatography and recrystallization are often employed to achieve high-purity Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, iron(III) chloride
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, electrophiles
Major Products Formed
Oxidation: Iron(III) complexes
Reduction: Iron(II) complexes
Substitution: Substituted derivatives of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron
Wirkmechanismus
The mechanism of action of Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron involves its interaction with various molecular targets and pathways. The compound can coordinate with metal centers, facilitating electron transfer processes and catalytic activities. Its unique structure allows it to form stable complexes with transition metals, enhancing its reactivity and selectivity in various chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron can be compared with other similar compounds, such as:
Cyclopenta-1,4-dien-1-yl(diphenyl)phosphane; dichloropalladium; iron: This compound contains palladium in addition to iron, leading to different catalytic properties and applications.
Cyclopentadienyl iron dicarbonyl dimer: This compound has a similar cyclopentadienyl structure but with different ligands, affecting its reactivity and use in catalysis.
Conclusion
Cyclopenta-2,4-dien-1-yl(diphenyl)phosphane;iron is a versatile and valuable compound in various fields of scientific research Its unique structure and reactivity make it a useful catalyst, probe, and therapeutic agent
Eigenschaften
CAS-Nummer |
12150-46-8 |
---|---|
Molekularformel |
C34H28FeP2 |
Molekulargewicht |
554.4 g/mol |
IUPAC-Name |
cyclopenta-1,3-dien-1-yl(diphenyl)phosphane;iron(2+) |
InChI |
InChI=1S/2C17H14P.Fe/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;/h2*1-14H;/q2*-1;+2 |
InChI-Schlüssel |
KZPYGQFFRCFCPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2[C-]=[C-][C-]=[C-]2)C3=CC=CC=C3.[Fe] |
Kanonische SMILES |
[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe+2] |
Synonyme |
Cyclopentadienyldiphenylphosphine; 1,1’-Ferrocendiylbis(diphenylphosphine); dppf; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.